molecular formula C13H11BrClF3N2O B13920794 4-Bromo-5-chloro-1-tetrahydropyran-2-yl-6-(trifluoromethyl)indazole

4-Bromo-5-chloro-1-tetrahydropyran-2-yl-6-(trifluoromethyl)indazole

Cat. No.: B13920794
M. Wt: 383.59 g/mol
InChI Key: MWBNSVPEIPMRFM-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-1-tetrahydropyran-2-yl-6-(trifluoromethyl)indazole is a complex organic compound characterized by the presence of bromine, chlorine, tetrahydropyran, and trifluoromethyl groups attached to an indazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloro-1-tetrahydropyran-2-yl-6-(trifluoromethyl)indazole typically involves multi-step organic reactions. The process begins with the preparation of the indazole core, followed by the introduction of bromine, chlorine, tetrahydropyran, and trifluoromethyl groups. Common reagents used in these reactions include brominating agents, chlorinating agents, and trifluoromethylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production methods aim to optimize reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-1-tetrahydropyran-2-yl-6-(trifluoromethyl)indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4-Bromo-5-chloro-1-tetrahydropyran-2-yl-6-(trifluoromethyl)indazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-1-tetrahydropyran-2-yl-6-(trifluoromethyl)indazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-6-chloro-5-methyl-1-tetrahydropyran-2-yl-indazole
  • 4-Bromo-1-[(2S)-tetrahydropyran-2-yl]indazole

Uniqueness

4-Bromo-5-chloro-1-tetrahydropyran-2-yl-6-(trifluoromethyl)indazole is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds .

Properties

Molecular Formula

C13H11BrClF3N2O

Molecular Weight

383.59 g/mol

IUPAC Name

4-bromo-5-chloro-1-(oxan-2-yl)-6-(trifluoromethyl)indazole

InChI

InChI=1S/C13H11BrClF3N2O/c14-11-7-6-19-20(10-3-1-2-4-21-10)9(7)5-8(12(11)15)13(16,17)18/h5-6,10H,1-4H2

InChI Key

MWBNSVPEIPMRFM-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C3=C(C=N2)C(=C(C(=C3)C(F)(F)F)Cl)Br

Origin of Product

United States

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